![molecular formula C18H22N2O3S B5774322 N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5774322.png)
N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Description
The compound belongs to the class of sulfonamides, which are known for their varied chemical properties and potential applications in medicinal chemistry due to their structural diversity and biological activities. Sulfonamides have been extensively studied for their role in drug development and other industrial applications.
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as the one mentioned, often involves base-catalyzed conjugate addition reactions. A study by Fernández et al. (2014) describes the use of ethyl glyoxylate N-tosylhydrazone as an excellent sulfonyl anion surrogate in the DBU-catalyzed conjugate addition reaction with enones and enals for the synthesis of functionalized sulfones, providing a direct access to γ-keto- and γ-hydroxy sulfones with high yield and chemoselectivity through a sulfa-Michael reaction (Fernández et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be studied using various spectroscopic and crystallographic techniques. Sarojini et al. (2013) conducted a detailed structural, spectroscopic study, and molecular analysis of a sulfonamide compound, which can provide insights into the molecular configuration and interactions of similar compounds (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, contributing to their diverse chemical properties. For example, Mydock et al. (2011) reported on the synthesis of glycosyl sulfonium salts, showcasing the reactivity of sulfonamide derivatives in glycosylation reactions, which could be relevant to understanding the reactivity of the compound (Mydock et al., 2011).
Future Directions
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .
Result of Action
The molecular and cellular effects of N1-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-7-5-6-14(3)18(15)20-17(21)12-19-24(22,23)16-10-8-13(2)9-11-16/h5-11,19H,4,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWASUQSJVAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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